[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine
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Overview
Description
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of substituted pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process may be optimized for higher yields and purity, and advanced purification methods such as distillation or high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanol: This compound differs by having a hydroxyl group instead of a methanamine group.
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]acetate: This compound has an acetate group in place of the methanamine group.
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]ethylamine: This compound features an ethylamine group instead of a methanamine group.
Uniqueness: The uniqueness of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-6-5-10(8-14)12(15)9-3-2-4-11(13)7-9/h2-4,7,10,12H,5-6,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENPKRHFNGHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=CC=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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